[5-(2-Phenylethyl)-2-thienyl]acetic acid

Physicochemical Property Boiling Point Purification

SAR studies using generic 2-thienylacetic acid analogs yield inconsistent results due to undefined substitution patterns. This compound provides the precise 5-(2-phenylethyl) group essential for mPGES-1 inhibitor binding pocket engagement-a feature absent in simpler analogs. • Unambiguous substitution: 5-(2-phenylethyl) enables specific SAR vs. unsubstituted 2-thienylacetic acid • Verified purity: ≥95% • Suited as analytical reference standard (InChIKey: TUUNBULLUWGHRG-UHFFFAOYSA-N) • Standard B2B shipping; multiple supply sources ensure procurement continuity.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 413574-94-4
Cat. No. B1271720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Phenylethyl)-2-thienyl]acetic acid
CAS413574-94-4
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(S2)CC(=O)O
InChIInChI=1S/C14H14O2S/c15-14(16)10-13-9-8-12(17-13)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,16)
InChIKeyTUUNBULLUWGHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[5-(2-Phenylethyl)-2-thienyl]acetic acid Introduction


[5-(2-Phenylethyl)-2-thienyl]acetic acid (CAS 413574-94-4), also known as 2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid, is an organic compound belonging to the class of thienylacetic acids [1]. It is primarily utilized as a key chemical building block in the synthesis of more complex pharmaceutical and organic compounds . The compound is characterized by a molecular formula of C14H14O2S and a molecular weight of approximately 246.33 g/mol .

Medicinal chemistry building block for structure–activity studies
5-(2-phenylethyl) substituent provides distinct lipophilic scaffold
Thermal and analytical behavior differ from simpler thienylacetic acid analogs

[5-(2-Phenylethyl)-2-thienyl]acetic Acid Non-Interchangeability


While all thienylacetic acids share a core thiophene-acetic acid structure, the specific 5-(2-phenylethyl) substitution on [5-(2-Phenylethyl)-2-thienyl]acetic acid is a critical differentiator. This bulky, lipophilic phenylethyl group significantly alters the compound's physicochemical profile and potential interactions compared to unsubstituted or differently substituted analogs. For instance, the calculated boiling point of this compound is approximately 381°C at 760 mmHg, which is a direct consequence of its unique molecular structure . This property impacts handling, purification, and formulation. Substituting it with a simpler analog like 2-thienylacetic acid would result in a completely different set of physical properties and biological activities, as the phenylethyl group is essential for engaging specific binding pockets in certain drug discovery programs . This demonstrates that interchangeability without quantitative justification is scientifically unsound for procurement in specialized research contexts.

Target compound
Phenylethyl substitution defines physicochemical profile
Boiling point and molecular weight support specific purification methods
Simpler analog (e.g., 2-thienylacetic acid)
Substantially lower boiling point alters thermal handling
Significantly lower molecular weight changes analytical identification
Lacks phenylethyl group; may not engage same biological targets

[5-(2-Phenylethyl)-2-thienyl]acetic Acid Key Differentiators


Boiling Point Differentiation

The specific structure of [5-(2-Phenylethyl)-2-thienyl]acetic acid confers a distinct boiling point of 381°C at 760 mmHg . This property differentiates it from the simpler core structure, 2-thienylacetic acid, which has a significantly lower boiling point of approximately 238.7°C at 760 mmHg (estimated) [1]. This quantitative difference is critical for researchers planning purification via distillation and for understanding the compound's thermal stability.

Boiling Point
Class-level
381 °C
~142 °C higher vs 2-thienylacetic acid (238.7 °C)
Distinct thermal behavior; relevant for distillation-based purification
Data to verify; comparator value estimated
Physicochemical Property Boiling Point Purification

Molecular Weight Identification

The molecular weight of [5-(2-Phenylethyl)-2-thienyl]acetic acid is 246.33 g/mol . This is a direct consequence of its specific C14H14O2S molecular formula . This value is substantially higher than that of the unsubstituted 2-thienylacetic acid (142.18 g/mol) or a methyl-substituted analog like 5-methyl-2-thienylacetic acid (156.20 g/mol). This difference is paramount for analytical techniques like mass spectrometry, where the molecular ion peak serves as the definitive identifier for the compound.

Molecular Weight
Class-level
246.33 g/mol
2-thienylacetic acid: 142.18; 5-methyl analog: 156.20 g/mol
Critical for mass spectrometric identification
Source review; standard atomic weights
Chemical Identity Molecular Weight Purity Analysis

Applications of [5-(2-Phenylethyl)-2-thienyl]acetic Acid


Medicinal Chemistry Building Block

The compound's primary application is as a key building block for synthesizing more complex, biologically active molecules . Its unique 5-(2-phenylethyl) substituent on the thiophene ring provides a specific scaffold for structure-activity relationship (SAR) studies in drug discovery programs. The physical property differences, such as its higher boiling point (381°C) and molecular weight (246.33 g/mol), must be accounted for in the design of subsequent synthetic steps and analytical protocols .

Lead Compound for mPGES-1 Inhibition

Derivatives of [5-(2-Phenylethyl)-2-thienyl]acetic acid have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) . This suggests that the parent acid or its derivatives can be used in anti-inflammatory and oncology research. However, it is crucial to note that the specific quantitative differentiation between this compound and other mPGES-1 inhibitors must be established by the end-user in their specific assays, as no public head-to-head data exists.

Analytical Reference Standard

Due to its well-defined and unique properties, [5-(2-Phenylethyl)-2-thienyl]acetic acid is suitable for use as a reference standard in analytical method development. Its specific molecular weight of 246.33 g/mol and distinct InChIKey (TUUNBULLUWGHRG-UHFFFAOYSA-N) allow for unambiguous identification and quantification via HPLC, GC-MS, or NMR . This is critical for quality control in both research and industrial settings where precise compound identification is required .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
5-(2-phenylethyl) scaffold for target engagement design
Structural identity and purity confirmation
mPGES-1 inhibition research
Reported inhibitory context of derivatives
Assay-specific target validation required
Analytical reference standard
Well-defined molecular weight and InChIKey
Unambiguous identification via HPLC, GC-MS, NMR

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